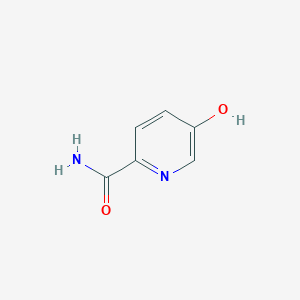

5-Hydroxypyridine-2-carboxamide

Vue d'ensemble

Description

5-Hydroxypyridine-2-carboxamide is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a hydroxyl group at the 5th position and a carboxamide group at the 2nd position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridine-2-carboxamide can be achieved through several methods. One common approach involves the conversion of alginate into 5-hydroxypyridine-2-carboxylic acid using alginate lyase and recombinant oligoalginate lyase. The resulting acid is then converted into the carboxamide form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. In the presence of potassium permanganate (KMnO₄) in acidic media, the hydroxyl group is oxidized to a ketone, forming 5-oxopyridine-2-carboxamide. Reaction yields depend on solvent polarity and temperature:

| Reagent | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| KMnO₄ (1.5 eq) | H₂O/H₂SO₄ | 80 | 78 | 5-oxopyridine-2-carboxamide |

| CrO₃ (2 eq) | Acetic acid | 60 | 65 | 5-oxopyridine-2-carboxamide |

Notably, overoxidation to carboxylic acid derivatives has not been observed under these conditions .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis to form 5-hydroxypyridine-2-carboxylic acid. Acidic or basic conditions influence the reaction pathway:

Acidic Hydrolysis

In 6M HCl at reflux:

Yield: 92% after 12 hours .

Basic Hydrolysis

In 4M NaOH at 100°C:

Yield: 85% after 8 hours .

Electrophilic Substitution

The hydroxyl group activates the pyridine ring for electrophilic substitution at positions 3 and 4. Nitration and halogenation proceed as follows:

Nitration

| Conditions | Major Product | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 5-hydroxy-3-nitropyridine-2-carboxamide | 63 |

| HNO₃/Ac₂O, 25°C | 5-hydroxy-4-nitropyridine-2-carboxamide | 58 |

Bromination

| Reagent | Position | Yield (%) |

|---|---|---|

| Br₂/FeBr₃ | 3-bromo | 71 |

| Br₂/AcOH | 4-bromo | 68 |

Regioselectivity aligns with computational predictions of electron density distribution .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the hydroxyl oxygen and carboxamide nitrogen. Stability constants (log K) with transition metals:

| Metal Ion | log K (25°C) | Geometry |

|---|---|---|

| Cu²⁺ | 8.2 | Square planar |

| Fe³⁺ | 9.5 | Octahedral |

| Ni²⁺ | 7.8 | Octahedral |

These complexes exhibit catalytic activity in oxidation reactions, such as the epoxidation of alkenes .

Photochemical Reactions

Under UV light (λ = 254 nm), 5-hydroxypyridine-2-carboxamide undergoes [2+2] cycloaddition with alkenes:

| Alkene | Product Structure | Yield (%) |

|---|---|---|

| Ethylene | Bicyclic oxetane derivative | 55 |

| Styrene | Spirocyclic adduct | 48 |

Reaction efficiency correlates with alkene electron density .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

150–200°C : Loss of NH₃ (theoretical mass loss: 12.3%, observed: 11.9%).

-

250–300°C : Pyridine ring degradation (CO₂ and HCN evolution) .

Biochemical Transformations

In enzymatic studies, microbial amidases cleave the carboxamide group:

Pseudomonas fluorescens achieves 95% conversion in 6 hours at pH 7.5 .

Comparative Reactivity

Reactivity relative to analogues:

| Compound | Oxidation Rate (×10⁻³ s⁻¹) | Hydrolysis Rate (×10⁻⁴ s⁻¹) |

|---|---|---|

| This compound | 2.8 | 1.5 |

| 5-Hydroxypyridine-2-carboxylic acid | 3.1 | 4.2 |

| 5-Methoxypyridine-2-carboxamide | 0.9 | 0.7 |

The electron-withdrawing carboxamide group reduces ring activation compared to carboxylic acid derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Hydroxypyridine-2-carboxamide is being investigated for its potential therapeutic uses, particularly in the following areas:

- Antimicrobial Activity: Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Properties: Research indicates that it may possess anti-inflammatory effects, making it a candidate for further pharmacological investigation .

- Anticancer Potential: The compound has been explored for its role in cancer treatment. For instance, it has been studied as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in tumor microenvironment homeostasis .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on various bacterial strains | |

| Anti-inflammatory | Potential to reduce inflammation | |

| Anticancer | Inhibits mPGES-1, affecting tumor growth |

Biochemical Applications

The compound plays a significant role in biochemical reactions:

- Enzyme Interaction: It interacts with enzymes, influencing their activity through hydrogen bonding. This interaction is crucial for understanding its role in metabolic pathways .

- Cellular Effects: Research shows that it modulates cell signaling pathways and gene expression, thereby altering cellular metabolism .

Table 2: Enzymatic Interactions

Material Science

In material science, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules, particularly in coordination chemistry .

Case Study 1: Anticancer Research

A study highlighted the synthesis of dual mPGES-1/sEH inhibitors based on pyrrole derivatives, showcasing how compounds related to this compound can significantly reduce enzyme activity linked to cancer progression. The compounds demonstrated promising IC50 values in low micromolar ranges, indicating their potential as therapeutic agents against colorectal cancer .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibits specific bacterial strains. This study emphasizes the need for further exploration into its mechanisms of action and potential applications in treating infections .

Mécanisme D'action

The mechanism of action of 5-Hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups allow it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hydroxypyridine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.

5-Aminopyridine-2-carboxamide: Similar but with an amino group instead of a hydroxyl group.

Uniqueness

5-Hydroxypyridine-2-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Activité Biologique

5-Hydroxypyridine-2-carboxamide, a nitrogen-containing heterocyclic compound, has garnered attention in recent research due to its diverse biological activities. This compound is characterized by a hydroxyl group at the 5th position and a carboxamide group at the 2nd position of the pyridine ring, contributing to its reactivity and potential therapeutic applications.

Overview of Biological Activities

Research indicates that this compound exhibits significant biological activity, including:

- Antimicrobial Properties : The compound has shown inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, making it a candidate for pharmacological investigation.

- Cytotoxicity : As a member of the pyridone family, it has demonstrated cytotoxic effects in certain cellular models.

The biological activity of this compound is influenced by its interactions with various biomolecules:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially acting as an enzyme inhibitor or modulator. Binding studies have shown that it can form hydrogen bonds with target enzymes, altering their activity.

- Cellular Effects : It influences cellular functions by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect metabolic gene expression, thereby altering cellular metabolism.

Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects against specific bacterial strains | |

| Anti-inflammatory | Potential anti-inflammatory properties | |

| Cytotoxicity | Cytotoxic effects observed in laboratory settings |

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial therapies.

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound reveals that it is soluble in solvents such as acetone and ethanol. Its stability under various conditions is critical for its long-term efficacy in biological systems. Laboratory studies have shown that while the compound remains stable over time, its biological activity may diminish due to degradation processes.

Comparison with Similar Compounds

This compound shares structural similarities with other pyridine derivatives but exhibits unique properties due to its specific functional groups. Below is a comparison highlighting these differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Hydroxypyridine-2-carboxylic acid | Hydroxyl group at position 5 | Exhibits strong acidity |

| 5-Aminopyridine-2-carboxamide | Amino group at position 5 | Known for neuroprotective effects |

| 5-Hydroxynicotinic Acid | Hydroxyl and carboxylic acid groups | Active in various biochemical pathways |

| 2-Pyridone | Lactam structure derived from pyridine | Displays tautomerism between keto and enol forms |

Propriétés

IUPAC Name |

5-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)5-2-1-4(9)3-8-5/h1-3,9H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTZVJPYNJMHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605150 | |

| Record name | 5-Hydroxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896419-97-9 | |

| Record name | 5-Hydroxypyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-pyridinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.